1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid
Description
1-[2-Amino-1-(4-Methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a 4-methoxyphenyl ethylamine substituent. This compound is characterized by its four-membered cyclobutane ring, which confers unique steric and electronic properties compared to larger cyclic systems (e.g., cyclohexane or cyclopentane).
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO3/c1-18-11-5-3-10(4-6-11)12(9-15)14(13(16)17)7-2-8-14/h3-6,12H,2,7-9,15H2,1H3,(H,16,17) |
InChI Key |
ZBKCXZMZYWBLSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C2(CCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cycloaddition of Enamines to Electrophilic Olefins
This method, extensively reviewed in Russian Chemical Reviews, is a principal route to 2-aminocyclobutane-1-carboxylic acids, which can be adapted for the 4-methoxyphenyl derivative by appropriate choice of electrophilic olefin and enamine precursors.
- Reaction conditions : Typically performed at ~85 °C in acetonitrile or at elevated temperatures (170–175 °C) in an autoclave.
- Yields : High yields reported (~70–91%) depending on conditions.
- Mechanism : Enamine nucleophilic attack on electrophilic olefin, followed by ring closure to form the cyclobutane ring with amino and carboxyl substituents.
- Example : Cycloaddition of enamines derived from isobutenyl substrates with acrylic acid esters or acrylonitrile, then subsequent functionalization to introduce the 4-methoxyphenyl group.
| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|
| 1 | Enamine + electrophilic olefin, 85°C, acetonitrile | Cyclobutane amino acid intermediate | High regioselectivity and yield |
| 2 | Functional group modifications | Final compound | Introduction of 4-methoxyphenyl group via substitution |
Multi-step Functional Group Transformations Starting from Cyclobutane Carboxylates
- Starting from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate or its aldehyde derivative (Swern oxidation product).
- Fluorination or other substitutions can be performed to modify the cyclobutane ring.
- Amino group introduction via modified Curtius rearrangement or reductive amination.
- Protection of amino and carboxyl groups using tert-butoxycarbonyl (Boc) or other protecting groups to prevent side reactions.
- Final deprotection yields the target amino acid.
This approach is supported by data on related cyclobutane derivatives bearing fluoromethyl substituents, indicating the feasibility of multi-gram scale synthesis with yields up to 97 g in batch processes.
| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|
| 1 | Swern oxidation of ethyl 1-(hydroxymethyl)cyclobutanecarboxylate | Aldehyde intermediate | High purity required |
| 2 | Fluorination or substitution | Functionalized cyclobutane | Modulates electronic properties |
| 3 | Modified Curtius rearrangement | Amino-substituted cyclobutane | Efficient amine introduction |
| 4 | Ester hydrolysis | Free carboxylic acid | Completion of amino acid structure |
Protection and Deprotection Strategies
- Use of Boc (tert-butoxycarbonyl) groups to protect amino functionalities during intermediate steps.
- Carboxyl protection as tert-butyl esters to prevent unwanted side reactions.
- Challenges include avoiding ether formation during esterification, which can occur with tert-butyl-2,2,2-trichloroacetimidate; alternative reagents like N,N-dimethylformamide di-tert-butyl acetal are preferred.
- Removal of protecting groups under acidic conditions to yield the free amino acid.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cycloaddition of enamines | Enamine + electrophilic olefin | 85°C in acetonitrile or 170°C autoclave | 70–91 | High regioselectivity, fewer steps | Requires specialized enamines |
| Multi-step functionalization | Swern oxidation, fluorination, Curtius rearrangement | Varied, multi-step | Up to 97 g scale | Scalable, versatile substitutions | Longer synthesis, protection steps |
| Protection/deprotection strategy | Boc protection, tert-butyl ester | Mild acidic/basic conditions | N/A | Prevents side reactions | Additional synthetic steps |
Mechanistic Insights and Optimization
- The cycloaddition approach benefits from the nucleophilicity of enamines and electrophilicity of olefins, favoring cyclobutane ring formation.
- Protection strategies are crucial to avoid side reactions, especially given the presence of both amino and carboxyl groups.
- Modified Curtius rearrangement allows efficient introduction of the amino group with minimal racemization.
- Optimization of esterification avoids competing ether formation, improving yield and purity.
Chemical Reactions Analysis
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Applications of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid
This compound is an organic compound with a cyclobutane ring structure that is being explored for its applications in chemistry, biology, and medicine. Its molecular formula is C14H19NO3 .
Scientific Research Applications
- Chemistry The compound serves as a building block in organic synthesis, enabling the creation of complex molecules and pharmaceuticals.
- Biology It is studied for its potential biological activities, such as its role as an enzyme inhibitor or receptor agonist. The compound may act as a modulator for specific receptors involved in neurotransmission and cellular signaling pathways.
- Medicine Current research is exploring its potential therapeutic uses, such as treatments for neurological disorders or as an anti-inflammatory agent.
- Industry It is utilized in the development of new materials and as a catalyst in various chemical processes.
This compound's biological activity is attributed to its interaction with various biological targets.
Receptor Modulation The compound may act as a modulator for specific receptors involved in neurotransmission and cellular signaling pathways.
Antioxidant Activity Studies suggest the compound exhibits antioxidant properties, potentially providing protective effects against oxidative stress in cells.
Antimicrobial Activity
Research indicates that cyclobutane derivatives possess antimicrobial properties. Studies on similar compounds have demonstrated inhibitory effects against bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| This compound | S. aureus | <10 |
| This compound | E. coli | <20 |
Anticancer Activity
The compound has shown promise in anticancer research; in vitro studies indicate that it can induce apoptosis in cancer cell lines through mitochondrial pathways, involving the generation of reactive oxygen species (ROS), leading to cell death.
Case Study
In a study published in Frontiers in Microbiology, researchers evaluated the anticancer potential of various cyclobutane derivatives, including this compound. The compound demonstrated a significant reduction in cell viability in U87MG glioblastoma cells, with an inhibition rate exceeding 70% at specific concentrations.
Pharmacological Applications
Given its biological activity, this compound may have applications in antimicrobial treatments as a potential antibiotic or antifungal agent and cancer therapy as a candidate for developing novel anticancer drugs targeting specific pathways involved in tumor growth and survival.
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various physiological effects. For example, it may inhibit the reuptake of neurotransmitters, thereby enhancing their availability in the synaptic cleft and exerting antidepressant effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Cyclic Systems
Table 1: Comparison of Cyclic Carboxylic Acid Derivatives
| Compound Name | Cyclic System | Substituents | Molecular Weight | Key Properties/Applications | References |
|---|---|---|---|---|---|
| Target Compound | Cyclobutane | 4-Methoxyphenyl, amino, carboxylic acid | ~265.3* | Potential chiral intermediate | [10], [12] |
| 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid | Cyclobutane | 4-Chlorophenyl, carboxylic acid | 210.65 | Synthetic intermediate | [4] |
| 1-Aminocyclobutane-1-carboxylic acid | Cyclobutane | Amino, carboxylic acid | 115.13 | GABA analog, neurological research | [10] |
| 1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid | Cyclopentane | 4-Hydroxyphenyl, amino, carboxylic acid | 249.31 | Unreported bioactivity | [12] |
| Venlafaxine Intermediate (Cyclohexanol derivative) | Cyclohexane | 4-Methoxyphenyl, amino, alcohol | 285.81 | Antidepressant precursor | [6], [15] |
*Calculated based on formula C₁₄H₁₉NO₃.
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | Solubility (Predicted) | LogP* | Melting Point (°C) | Stability Considerations | |
|---|---|---|---|---|---|
| Target Compound | Moderate (polar solvents) | 1.8 | Unreported | Sensitive to strong acids/bases | |
| 1-Aminocyclobutane-1-carboxylic acid | High (aqueous) | -1.2 | 220–225 (decomposes) | Stable under physiological pH | [10] |
| Venlafaxine Intermediate | Low (organic solvents) | 2.5 | 160–165 | Hygroscopic; requires anhydrous storage | [15] |
*Calculated using ChemDraw.
Key Observations :
- The target compound’s moderate LogP (1.8) suggests better membrane permeability than the highly polar 1-aminocyclobutane-1-carboxylic acid ([10]).
- Stability data for cyclobutane derivatives are scarce, but ring strain may increase susceptibility to degradation under harsh conditions.
Biological Activity
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid, also known as a cyclobutane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: CHNO
- Molecular Weight: 249.31 g/mol
- CAS Number: 2060039-68-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation: The compound may act as a modulator for specific receptors involved in neurotransmission and cellular signaling pathways.
- Antioxidant Activity: Preliminary studies suggest that the compound exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress in cells .
Biological Activity Overview
The compound has been investigated for various biological activities:
Antimicrobial Activity
Research indicates that cyclobutane derivatives possess antimicrobial properties. A study on similar compounds demonstrated significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be effective at low micromolar concentrations .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| This compound | S. aureus | <10 |
| This compound | E. coli | <20 |
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies indicated that it can induce apoptosis in cancer cell lines through mitochondrial pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell death .
Case Study:
In a study published in Frontiers in Microbiology, researchers evaluated the anticancer potential of various cyclobutane derivatives, including this compound. The compound demonstrated a significant reduction in cell viability in U87MG glioblastoma cells, with an inhibition rate exceeding 70% at specific concentrations .
Pharmacological Applications
Given its biological activity, this compound may have applications in:
- Antimicrobial Treatments: Potential use as an antibiotic or antifungal agent.
- Cancer Therapy: As a candidate for developing novel anticancer drugs targeting specific pathways involved in tumor growth and survival.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of cyclobutane-containing compounds often involves ring-strain-driven reactions. For example, cyclobutane rings can be constructed via [2+2] photocycloadditions or strain-release alkylation. A validated approach for analogous compounds (e.g., ethyl 1-(4-chlorophenyl)cyclobutane carboxylate) uses Friedel-Crafts acylation followed by cyclization under acidic conditions . Key variables include temperature (80–100°C for cyclization) and solvent polarity, which impact reaction kinetics and byproduct formation. Purification via flash chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) is recommended to isolate the product .
Q. How can stereochemical purity be ensured during the synthesis of this compound, given the presence of chiral centers?
- Methodological Answer : Enantiomeric resolution often requires chiral auxiliaries or catalysts. For cyclobutane derivatives, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) has been reported for separating R/S enantiomers of 2-aminocyclobutane-1-carboxylic acid derivatives . Alternatively, chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) can achieve >99% enantiomeric excess (ee). Preferential crystallization using diastereomeric salts (e.g., with L-tartaric acid) is another cost-effective method for large-scale separations .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of the cyclobutane ring in this compound under biological conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ring strain (~110 kJ/mol for cyclobutane) and predict sites of nucleophilic attack. Molecular dynamics simulations using AMBER or CHARMM force fields are useful for studying interactions with biological targets (e.g., enzymes or receptors). For instance, the 4-methoxyphenyl group may exhibit π-π stacking with aromatic residues in binding pockets, which can be validated via docking studies (AutoDock Vina) .
Q. How do structural modifications (e.g., substituting the methoxy group) alter the compound’s biological activity, and what experimental assays validate these effects?
- Methodological Answer : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) substituents to assess structure-activity relationships (SAR). In vitro assays for cytotoxicity (MTT assay) and target engagement (e.g., fluorescence polarization for kinase inhibition) are critical. For example, replacing methoxy with chlorine in similar compounds increased binding affinity to γ-aminobutyric acid (GABA) transporters by 3-fold, as shown in radioligand displacement assays .
Q. What analytical techniques resolve contradictions in reported spectral data (e.g., NMR or IR discrepancies) for this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS, ESI+) to confirm molecular formula (C₁₄H₁₈N₂O₃). For NMR conflicts, employ 2D techniques (HSQC, HMBC) to assign proton environments unambiguously. IR spectroscopy combined with computational vibrational analysis (e.g., Gaussian 16) can distinguish between carboxylic acid tautomers. Cross-referencing with X-ray crystallography data (if available) resolves stereochemical ambiguities .
Contradictions and Recommendations
- Stereochemical Assignments : Discrepancies in optical rotation data for enantiomers (e.g., +15° vs. -12°) may arise from solvent polarity. Use polarimetric standards (e.g., sucrose in water) for calibration .
- Biological Activity : Some studies report antitumor activity, while others emphasize neurotransmitter modulation. Conduct parallel assays (e.g., PET imaging with [¹⁸F] analogs and in vitro cytotoxicity) to clarify dual mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
